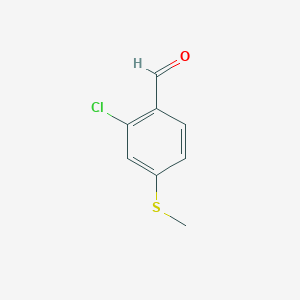
1-Bromoisoquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoisoquinoline-5-carbonitrile is an organic compound with the molecular formula C₁₀H₅BrN₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-5-carbonitrile can be synthesized through several methods. One common approach involves the bromination of isoquinoline followed by the introduction of a cyano group. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as sulfuric acid. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, along with suitable bases and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromoisoquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 1-Bromoisoquinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
- 5-Bromoisoquinoline-1-carbonitrile
- 6-Bromoisoquinoline-1-carbonitrile
- 8-Bromoisoquinoline-1-carbonitrile
Comparison: 1-Bromoisoquinoline-5-carbonitrile is unique due to the specific positioning of the bromine and cyano groups on the isoquinoline ring. This positioning can influence the compound’s reactivity and properties, making it distinct from other bromoisoquinoline derivatives. For example, the electronic effects and steric hindrance caused by the substituents can vary, leading to different chemical behaviors and applications.
Properties
Molecular Formula |
C10H5BrN2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
1-bromoisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |
InChI Key |
FKUPKSGBURJCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
![tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate](/img/structure/B8783286.png)

![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)









